molecular formula C12H9ClO2 B13620332 2-(3-Chloronaphthalen-2-yl)aceticacid

2-(3-Chloronaphthalen-2-yl)aceticacid

Cat. No.: B13620332
M. Wt: 220.65 g/mol
InChI Key: ANIQNMKRJAKINB-UHFFFAOYSA-N
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Description

2-(3-Chloronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an acetic acid group is attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloronaphthalen-2-yl)acetic acid typically involves the chlorination of naphthalene followed by the introduction of the acetic acid group. One common method is the Friedel-Crafts acylation reaction, where naphthalene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3-chloronaphthalene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-(3-Chloronaphthalen-2-yl)acetic acid.

Industrial Production Methods

In industrial settings, the production of 2-(3-Chloronaphthalen-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(3-Chloronaphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloronaphthalen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromonaphthalen-2-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    2-(3-Fluoronaphthalen-2-yl)acetic acid: Similar structure with a fluorine atom instead of chlorine.

    2-(3-Methylnaphthalen-2-yl)acetic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(3-Chloronaphthalen-2-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-(3-chloronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9ClO2/c13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

ANIQNMKRJAKINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)Cl

Origin of Product

United States

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